molecular formula C15H17NO4 B2710016 N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 681479-57-2

N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2710016
CAS No.: 681479-57-2
M. Wt: 275.304
InChI Key: SBSYVUKSHGVRKQ-UHFFFAOYSA-N
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Description

“N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . This compound is part of a series of novel coumarin-3-carboxamide derivatives that were designed and synthesized to evaluate their biological activities .


Synthesis Analysis

The synthesis of coumarin-3-carboxamide derivatives involves various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .

Scientific Research Applications

1. Synthesis and Biological Evaluation

A study by Ramaganesh, Bodke, & Venkatesh (2010) focused on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, highlighting their biological properties. This research is significant for understanding the chemical synthesis and potential biological applications of related compounds.

2. Crystallographic Analysis

Reis et al. (2013) conducted a study on the crystallographic aspects of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, including 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide (Reis, Gaspar, Borges, Gomes, & Low, 2013). This research is crucial for understanding the structural properties and potential applications in materials science or pharmaceuticals.

3. GPR35 Receptor Study

Thimm et al. (2013) explored the application of a similar compound, 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, in studying the orphan G protein-coupled receptor GPR35 (Thimm, Funke, Meyer, & Müller, 2013). This research is particularly relevant for understanding the molecular interactions and potential therapeutic targets in pharmacology.

4. Alzheimer's Disease Research

Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, including compounds like N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, to evaluate their anti-ChE activity in Alzheimer's disease research (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017). This highlights the compound's potential use in neurodegenerative disease research.

5. Chemosensor Development

A study by Meng et al. (2018) focused on developing a highly selective fluorescence chemosensor based on a coumarin fluorophore, similar to N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide (Meng, Li, Ma, Wang, Hu, & Cao, 2018). This research is important for applications in environmental monitoring and analytical chemistry.

6. Antibacterial and Antioxidant Activities

The synthesis of 4H-chromene-3-carboxamide derivatives and their evaluation for antibacterial and antioxidant activities was investigated by Chitreddy & Shanmugam (2017), demonstrating potential applications in medicinal chemistry and drug development (Chitreddy & Shanmugam, 2017).

Properties

IUPAC Name

N,N-diethyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-16(5-2)14(17)12-9-10-8-11(19-3)6-7-13(10)20-15(12)18/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSYVUKSHGVRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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